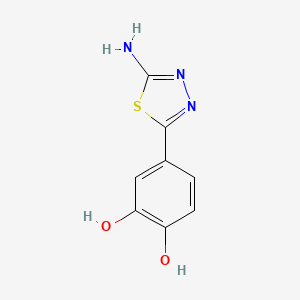

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol” is a compound that has been studied for its potential biological activities . It has been used in the synthesis of new amines exhibiting anti-convulsant activity . It is also a part of the 1,3,4-thiadiazole derivatives, which have shown potential as urease inhibitors .

Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process has been reported to yield high isolated yields .Chemical Reactions Analysis

The major fragmentation pathway in most derivatives involved the cleavage of the S C2 and N–N bonds of 1,3,4-thiadiazole ring .Aplicaciones Científicas De Investigación

Solvent Effects on Molecular Aggregation : Studies have demonstrated that the solvent used can significantly affect the molecular aggregation of compounds like 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, showing different spectral forms induced by changes in compound concentration and aggregation effects (Matwijczuk et al., 2016).

Molecular Organization in Liposome Systems : Research on compounds from the 1,3,4-thiadiazole group, including 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has shown that fluorescence measurements in dipalmitoylphosphatidylcholine liposome systems can reveal insights into their molecular organization, influenced by changes in phase transition (Kluczyk et al., 2016).

Fluorescence Studies and Molecular Aggregation : Fluorescence studies of these compounds in various solvents have highlighted the impact of molecular aggregation, amino group position, and charge transfer effects on their fluorescence characteristics (Matwijczuk et al., 2018).

Keto/Enol Equilibrium and Tautomeric Forms : Solvent polarizability has been shown to influence the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group. The equilibrium observed is both solvent- and temperature-dependent, with significant effects from molecular substituents (Matwijczuk et al., 2017).

Antibacterial and Antifungal Properties : Some derivatives of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol have shown promising antibacterial and antifungal activities against various microorganisms, suggesting potential for therapeutic applications (Narayana et al., 2006).

Antifungal Activity Mechanism : Detailed studies on the antifungal mechanism of compounds from this group, such as 4-(5-Methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, have revealed their potential to disrupt cell wall biogenesis in pathogenic fungi (Chudzik et al., 2019).

Lipophilicity and Antiproliferative Activity : The lipophilicity of antiproliferative active compounds from the 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols group and their relationships with biological activity have been explored, indicating potential applications in cancer therapy (Niewiadomy et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c9-8-11-10-7(14-8)4-1-2-5(12)6(13)3-4/h1-3,12-13H,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRSEAOZQCCMNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(S2)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.